tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
CAS No.: 1160247-66-4
Cat. No.: VC3426359
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160247-66-4 |
|---|---|
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | tert-butyl 7-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-11-8-19(9-12-21)16-13-15(23-4)6-5-14(16)7-10-20-19/h5-6,13,20H,7-12H2,1-4H3 |
| Standard InChI Key | HJLCTDLZMPZHQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2)C=CC(=C3)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2)C=CC(=C3)OC |
Introduction
tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spiro structure, which combines isoquinoline and piperidine moieties. This compound has a molecular formula of C19H28N2O3 and a molecular weight of approximately 332.44 g/mol . The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Synthesis and Derivatives
The synthesis of tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate typically involves multi-step organic synthesis techniques. These methods allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties. Some notable derivatives include:
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Tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]: Lacks the methoxy group and may exhibit similar antidepressant effects.
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Tert-Butyl 7-fluoro-3,4-dihydro-2H-spiro[isoquinoline]: Features fluorine substitution, which can enhance receptor binding affinity.
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Tert-Butyl 7-hydroxy-3,4-dihydro-[isoquinoline]: Contains a hydroxyl substitution, potentially increasing solubility and bioavailability.
Biological Activity and Potential Applications
The biological activity of tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is largely driven by ongoing research into its effects and mechanisms of action. Interaction studies are crucial for understanding how this compound interacts with biological targets, which will help elucidate its therapeutic potential and safety profile.
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